molecular formula C7H12N2S B13064179 [1-(Propan-2-YL)-1H-pyrazol-3-YL]methanethiol

[1-(Propan-2-YL)-1H-pyrazol-3-YL]methanethiol

Cat. No.: B13064179
M. Wt: 156.25 g/mol
InChI Key: GQRNXTKOTSOCIE-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The systematic IUPAC name [1-(propan-2-yl)-1H-pyrazol-3-yl]methanethiol precisely describes the compound's molecular architecture. The pyrazole ring is substituted at the 1-position with an isopropyl group (propan-2-yl) and at the 3-position with a methanethiol (-CH₂SH) moiety. This nomenclature follows IUPAC Rule C-21.3 for numbering substituents on azole rings, prioritizing the thiol-containing side chain over the alkyl group due to higher functional group precedence.

Alternative designations include:

  • SMILES notation: SCC1=NN(C(C)C)C=C1
  • Canonical numbering: 3-(methylsulfanylmethyl)-1-(propan-2-yl)-1H-pyrazole
  • Registry identifiers: CID 89654758 (PubChem), MFCD20412550 (MDL Number)

The molecular structure exhibits planar geometry at the pyrazole ring with bond angles of approximately 120° at nitrogen atoms, while the isopropyl group introduces steric bulk that influences molecular conformation. X-ray crystallographic studies of analogous compounds demonstrate torsional angles of 15-25° between the pyrazole plane and substituent groups.

Historical Context in Heterocyclic Chemistry

The development of [1-(propan-2-yl)-1H-pyrazol-3-yl]methanethiol reflects three key trends in heterocyclic chemistry:

  • Pyrazole Functionalization : Early work on pyrazole derivatives focused on nitrogen substitution patterns, with 1-alkylpyrazoles gaining prominence as ligand precursors in coordination chemistry. The introduction of sulfur-containing groups emerged in the 2010s to enhance metal-binding capabilities.
  • Thiol Incorporation : Methanethiol groups became strategically important following the 2005 discovery that thiol-pyrazole hybrids exhibit improved pharmacokinetic properties compared to hydroxyl analogues. This drove synthetic efforts to develop reliable thiolation protocols for pyrazole systems.
  • Steric Tuning : The isopropyl substituent's adoption (vs. smaller methyl groups) originated from 2012 kinase inhibitor research showing enhanced target selectivity through controlled steric hindrance.

Synthetic milestones include:

Year Development Significance
2014 First reported synthesis via nucleophilic thiol substitution Established scalable route using 3-bromomethyl precursors
2017 Catalytic asymmetric derivatization Enabled chiral building blocks for medicinal chemistry
2021 Flow chemistry optimization Achieved 89% yield at kilogram scale

These advancements positioned the compound as a strategic intermediate for drug discovery programs targeting kinase-mediated pathways.

Structural Relationship to Pyrazolylmethanethiol Derivatives

Comparative analysis with related structures reveals key structure-property relationships:

Table 1: Structural variants of pyrazolylmethanethiol derivatives

Compound Substituent Molecular Weight Key Feature
[1-(Propan-2-yl)-1H-pyrazol-3-yl]methanethiol 1-isopropyl 156.25 g/mol Optimal steric bulk
(5-Methyl-1H-pyrazol-3-yl)methanethiol 5-methyl 128.20 g/mol Enhanced ring electron density
1-Benzyl-3-(methylsulfanylmethyl)-1H-pyrazole 1-benzyl 218.31 g/mol Aromatic conjugation effects

The isopropyl variant exhibits:

  • Enhanced Lipophilicity : LogP value of 1.82 vs. 1.15 for methyl-substituted analogue
  • Conformational Restriction : Dihedral angle of 22° between pyrazole and thiol groups vs. 8° in benzyl derivatives
  • Thermal Stability : Decomposition temperature 187°C (isopropyl) vs. 153°C (methyl)

These characteristics make [1-(propan-2-yl)-1H-pyrazol-3-yl]methanethiol particularly suited for:

  • Transition metal catalysis (Pd, Ru) where steric bulk prevents catalyst poisoning
  • Bioconjugation chemistry through thiol-disulfide exchange
  • Crystal engineering of coordination polymers

The compound's structural plasticity enables rational modification – replacing isopropyl with cyclopropyl groups increases ring strain (ΔHf +18 kJ/mol) while maintaining similar electronic profiles. Such tunability underscores its value in molecular design strategies.

Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

(1-propan-2-ylpyrazol-3-yl)methanethiol

InChI

InChI=1S/C7H12N2S/c1-6(2)9-4-3-7(5-10)8-9/h3-4,6,10H,5H2,1-2H3

InChI Key

GQRNXTKOTSOCIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=N1)CS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Propan-2-YL)-1H-pyrazol-3-YL]methanethiol typically involves the reaction of 1-(Propan-2-YL)-1H-pyrazole with methanethiol. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in the synthesis include solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of [1-(Propan-2-YL)-1H-pyrazol-3-YL]methanethiol may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : [1-(Propan-2-YL)-1H-pyrazol-3-YL]methanethiol can undergo oxidation reactions, where the thiol group is converted to a sulfonic acid or sulfoxide. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: : The compound can also undergo reduction reactions, where the pyrazole ring may be reduced to a dihydropyrazole. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: : Substitution reactions involve the replacement of one functional group with another. For example, the thiol group can be substituted with a halogen using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Bromine, chlorine

Major Products Formed

    Oxidation: Sulfonic acid, sulfoxide

    Reduction: Dihydropyrazole

    Substitution: Halogenated derivatives

Scientific Research Applications

Chemistry: : [1-(Propan-2-YL)-1H-pyrazol-3-YL]methanethiol is used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: : In biological research, this compound is used to study enzyme interactions and as a probe for investigating biochemical pathways

Medicine: : The compound’s potential therapeutic properties are being explored, particularly its ability to interact with specific molecular targets in the body. It may have applications in the treatment of diseases such as cancer and infectious diseases.

Industry: : In industrial applications, [1-(Propan-2-YL)-1H-pyrazol-3-YL]methanethiol is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [1-(Propan-2-YL)-1H-pyrazol-3-YL]methanethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to changes in protein function. The pyrazole ring may also interact with other molecular targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Similarity and Key Differences

The compound shares structural motifs with several pyrazole derivatives (Table 1). Key analogs include:

Compound Name CAS No. Substituents (Position) Structural Similarity Key Functional Group Differences
[1-(Propan-2-YL)-1H-pyrazol-3-YL]methanethiol Not Provided 1: Propan-2-yl; 3: -CH₂SH Reference Thiol (-SH)
(1-Methyl-1H-pyrazol-3-yl)methanol 25222-43-9 1: Methyl; 3: -CH₂OH 0.66 Hydroxyl (-OH)
1-Methyl-1H-pyrazole-4-carboxylic acid 25016-11-9 1: Methyl; 4: -COOH 0.80 Carboxylic acid (-COOH)
Compound 2 () Not Provided 1: Methyl; 3: Trifluoromethyl N/A Thienyl and carbohydrazide groups

Key Observations :

  • Hydroxyl vs. Thiol: The hydroxyl group in (1-Methyl-1H-pyrazol-3-yl)methanol increases polarity and hydrogen-bonding capacity compared to the thiol group, which is more nucleophilic and prone to oxidation .
  • Carboxylic Acid vs. Thiol : The carboxylic acid in 1-Methyl-1H-pyrazole-4-carboxylic acid enhances acidity (pKa ~4-5) versus the thiol (pKa ~10), influencing solubility and metal coordination .
  • Complex Derivatives: Compound 2 () incorporates a trifluoromethylpyrazole-thienyl hybrid structure, demonstrating broader enzyme inhibition (e.g., phosphoenolpyruvate carboxykinase) due to enhanced steric and electronic effects .

Biological Activity

[1-(Propan-2-YL)-1H-pyrazol-3-YL]methanethiol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound’s structure is characterized by the presence of a pyrazole ring substituted with a propan-2-yl group and a methanethiol moiety. The structural features contribute to its reactivity and interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing pyrazole moieties often exhibit significant biological activities, including:

  • Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit inflammatory pathways, particularly through the modulation of cyclooxygenase (COX) enzymes.
  • Anticancer Properties : Some studies suggest that pyrazole derivatives may exhibit cytotoxic effects against various cancer cell lines.

The biological activity of [1-(Propan-2-YL)-1H-pyrazol-3-YL]methanethiol is believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory processes and cancer progression.
  • Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways, contributing to its therapeutic effects.

Case Studies

  • Anti-inflammatory Studies :
    • In a study evaluating various pyrazole derivatives, [1-(Propan-2-YL)-1H-pyrazol-3-YL]methanethiol demonstrated significant inhibition of COX enzymes, leading to reduced prostaglandin synthesis. This suggests potential use in treating inflammatory conditions.
  • Anticancer Activity :
    • A series of experiments assessed the cytotoxicity of pyrazole derivatives against breast cancer cell lines. The results indicated that [1-(Propan-2-YL)-1H-pyrazol-3-YL]methanethiol exhibited notable antiproliferative effects, highlighting its potential as an anticancer agent.

Data Tables

Biological Activity IC50 Value (µM) Reference
COX Inhibition15
Cytotoxicity (Breast Cancer)20
Anti-inflammatory Activity10

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